

Spectroscopic Profile of 3-(Methylthio)propyl Acetate: A Technical Guide

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Compound of Interest

Compound Name: 3-(Methylthio)propyl acetate

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **3-(Methylthio)propyl acetate** (CAS No. 16630-55-0), a compound of interest in various chemical and biological research fields. This document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, supplemented by detailed experimental protocols to facilitate replication and further investigation.

Chemical Structure and Properties

- IUPAC Name: **3-(methylthio)propyl acetate**
- Synonyms: Methionol acetate, Acetic acid 3-(methylthio)propyl ester
- Molecular Formula: $C_6H_{12}O_2S$ [\[1\]](#)
- Molecular Weight: 148.22 g/mol [\[1\]](#)
- Chemical Structure:

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **3-(Methylthio)propyl acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Signal	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
a	~4.1	Triplet (t)	-O-CH ₂ -	
b	~2.5	Triplet (t)	-S-CH ₂ -	
c	~2.1	Singlet (s)	S-CH ₃	
d	~2.0	Singlet (s)	C(=O)-CH ₃	
e	~1.9	Quintet	-CH ₂ -CH ₂ -CH ₂ -	

Note: Predicted values based on typical chemical shifts. For definitive assignments, experimental data from a high-resolution instrument is required.

¹³C NMR (Carbon-13 NMR) Data

Carbon Atom	Chemical Shift (δ) ppm
C=O	~171.0
-O-CH ₂ -	~63.0
-S-CH ₂ -	~30.0
-CH ₂ -CH ₂ -CH ₂ -	~29.0
C(=O)-CH ₃	~21.0
S-CH ₃	~15.5

Note: Predicted values. Experimental verification is recommended.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950	Strong	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1240	Strong	C-O stretch (ester)
~1040	Medium	C-O stretch
~650	Weak	C-S stretch

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment
148	Moderate	[M] ⁺ (Molecular Ion)
88	High	[CH ₃ SCH ₂ CH ₂ CH ₂ O] ⁺
73	High	[CH ₃ SCH ₂ CH ₂] ⁺
43	High	[CH ₃ CO] ⁺

Experimental Protocols

The following are representative experimental protocols for the acquisition of spectroscopic data for a liquid sample like **3-(Methylthio)propyl acetate**.

NMR Spectroscopy

- **Sample Preparation:** A solution of **3-(Methylthio)propyl acetate** (typically 5-25 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- **¹H NMR Acquisition:**

- The spectrometer is tuned to the proton frequency.
- A standard one-pulse sequence is typically used.
- Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - The spectrometer is tuned to the carbon-13 frequency.
 - A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
 - A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

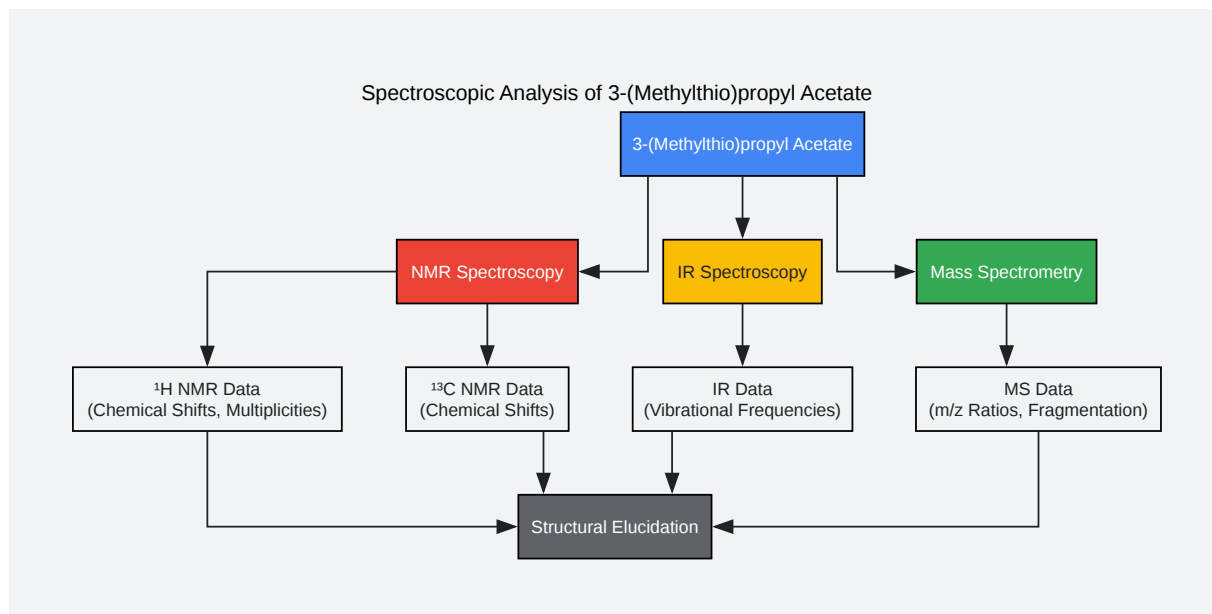
- Sample Preparation: For a liquid sample, the easiest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are then mounted in a sample holder.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
- Data Acquisition:
 - A background spectrum of the clean salt plates is first recorded.
 - The sample is then placed in the beam path, and the sample spectrum is acquired.
 - The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via various methods. For a volatile liquid like **3-(Methylthio)propyl acetate**, Gas Chromatography (GC) is an ideal separation and introduction technique (GC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for GC-MS. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **3-(Methylthio)propyl acetate**.



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Caption: Workflow of Spectroscopic Analysis.

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References

- 1. 3-(Methylthio)propyl acetate | C₆H₁₂O₂S | CID 85519 - PubChem [pubchem.ncbi.nlm.nih.gov]
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